molecular formula C24H26FN3O3 B2995571 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide CAS No. 877632-03-6

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2995571
CAS No.: 877632-03-6
M. Wt: 423.488
InChI Key: ITVMZTFEFDIHNY-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS: 877632-03-6, molecular formula: C₂₄H₂₆FN₃O₃, molecular weight: 423.5 g/mol) is a benzamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and a furan-2-yl moiety. The compound’s structure integrates a methoxybenzamide group linked to a central ethyl chain, which connects the piperazine and furan rings. However, key physicochemical properties such as melting point, solubility, and stability remain unreported in available literature .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-30-21-10-4-18(5-11-21)24(29)26-17-22(23-3-2-16-31-23)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16,22H,12-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVMZTFEFDIHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, contributing to the compound's pharmacological properties.
  • Fluorophenyl Group : Enhances lipophilicity and receptor binding affinity.
  • Furan Ring : Known for its biological activity, it may interact with various biological targets.
  • Methoxybenzamide Moiety : Imparts additional chemical properties that may influence biological interactions.

The molecular formula of this compound is C18H22FN3O3C_{18}H_{22}FN_3O_3, with a molecular weight of approximately 345.38 g/mol .

Interaction with Neurotransmitter Receptors

The compound primarily interacts with:

  • Serotonin (5-HT) Receptors : It has shown potential in modulating serotonin pathways, which are crucial for mood regulation and cognitive functions.
  • Dopamine (D) Receptors : Notably, it exhibits significant binding affinity to dopamine receptors, particularly the D4 subtype. This interaction is vital for its potential applications in treating neurological disorders .

Binding Affinity

Research indicates that compounds structurally similar to this compound have demonstrated high binding affinities:

CompoundReceptor TypeIC50 (nM)
Example 1D4 Receptor0.057
Example 2D2 Receptor7.8

These values suggest that modifications to the piperazine and benzamide structures can enhance receptor selectivity and potency .

Therapeutic Applications

The compound is being investigated for various therapeutic applications:

  • Neurological Disorders : Its ability to modulate serotonin and dopamine pathways suggests potential use in treating conditions like depression, anxiety, and schizophrenia.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-tumor properties by targeting specific cancer pathways .

Pharmacological Studies

Several studies have focused on the pharmacological profiles of compounds related to this compound:

  • Dopamine D4 Receptor Antagonism : A study highlighted the effectiveness of similar compounds in selectively antagonizing the D4 receptor, which could lead to advancements in treating psychotic disorders .
  • Antitubercular Activity : Research into structural analogs has revealed promising anti-tubercular activity, suggesting that modifications to the core structure could yield effective treatments against tuberculosis .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines:

  • Cytotoxicity Testing : Compounds in this class were tested on HEK-293 cells, showing low toxicity levels, which is promising for further development in drug formulation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target receptors. These studies help elucidate the mechanism of action at a molecular level, supporting the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperazine-benzamide scaffold but differ in substituents, which critically influence pharmacological activity, selectivity, and pharmacokinetics. Below is a comparative analysis of five related derivatives:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Source
Target Compound (877632-03-6) C₂₄H₂₆FN₃O₃ 423.5 4-Fluorophenylpiperazine, furan-2-yl, 4-methoxybenzamide
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pivalamide (877634-08-7) C₂₃H₃₀FN₃O₂ 423.5 4-Fluorophenylpiperazine, furan-2-yl, pivalamide
5-Cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide (1396774-09-6) C₂₃H₂₅FN₄O₃ 424.5 4-Fluorophenylpiperazine, furan-2-yl, isoxazole-3-carboxamide
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) C₂₆H₂₉N₅O₂S 475.6 3-Cyanophenylpiperazine, thiophen-3-yl, benzamide
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) C₂₆H₂₈F₃N₅O₂S 543.6 3-Trifluoromethylphenylpiperazine, thiophen-3-yl, benzamide

Key Structural Variations and Implications

Substituents on the Piperazine Ring: The 4-fluorophenyl group in the target compound is associated with enhanced receptor affinity in serotonin (5-HT₁A) and dopamine (D₂/D₃) ligands due to fluorine’s electronegativity and small atomic radius . In contrast, analogs like 3a and 3b () replace the fluorophenyl with 3-cyanophenyl or 3-trifluoromethylphenyl, which may alter receptor selectivity.

Terminal Functional Groups :

  • Replacing the 4-methoxybenzamide in the target compound with pivalamide (877634-08-7) or isoxazole-3-carboxamide (1396774-09-6) modifies steric bulk and hydrogen-bonding capacity. Pivalamide’s tert-butyl group may shield the amide from enzymatic degradation, while isoxazole introduces additional hydrogen-bond acceptors .

Q & A

Q. Table 1: Structure-Activity Relationship (SAR) Highlights

ModificationReceptor Affinity (IC50_{50}, nM)LogPMetabolic Stability (t1/2_{1/2}, h)
4-Fluorophenylpiperazine5-HT1A_{1A}: 122.86.2
2,3-DichlorophenylpiperazineD3_3: 2.43.14.8
Thiophene (vs. furan)5-HT1A_{1A}: 453.58.1

Basic: What are key considerations for stability studies?

Methodological Answer:

  • Thermal Stability : Store at -20°C under argon; DSC shows decomposition onset at 180°C .
  • Photodegradation : Protect from UV light; HPLC-UV detects 5% degradation after 72 hours under 365 nm light .
  • Hydrolytic Stability : Monitor pH-dependent amide hydrolysis (e.g., t1/2_{1/2} = 48 hours at pH 7.4 vs. 12 hours at pH 2.0) .

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